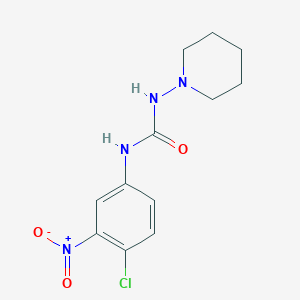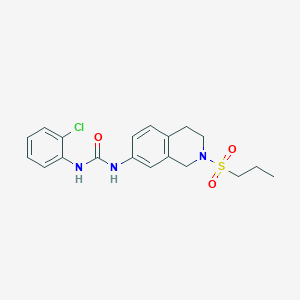
1-(2-Chlorophenyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a urea derivative, which contains a 2-chlorophenyl group, a propylsulfonyl group, and a tetrahydroisoquinoline group. Urea derivatives are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals . The presence of the 2-chlorophenyl group might contribute to the lipophilicity of the compound, potentially enhancing its ability to cross biological membranes. The tetrahydroisoquinoline group is a common motif in alkaloids, many of which have significant biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a urea linkage connecting the 2-chlorophenyl group and the 2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinoline group. The chlorophenyl group would likely contribute to the overall polarity of the molecule, while the tetrahydroisoquinoline group could potentially form intramolecular hydrogen bonds .Chemical Reactions Analysis
As a urea derivative, this compound might undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and isocyanic acid. The chlorophenyl group might be susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the chlorophenyl and tetrahydroisoquinoline groups might increase its lipophilicity compared to simple urea derivatives .Scientific Research Applications
Enzyme Inhibition Studies
Research has explored the role of similar compounds in inhibiting specific enzymes, such as phenylethanolamine N-methyltransferase (PNMT), which is crucial for understanding drug selectivity and enzyme targeting. Grunewald et al. (1997) examined how the acidity of the aminosulfonyl group impacts selectivity towards PNMT over the alpha 2-adrenoceptor, providing insights into designing selective enzyme inhibitors (Grunewald et al., 1997).
Complexation and Anion Binding
The complexation behavior of macrocyclic bis(ureas) towards various anions has been studied, highlighting their potential as complexing agents in chemical separations and sensor applications. Kretschmer et al. (2014) synthesized two macrocyclic bis(ureas) based on diphenylurea, demonstrating their ability to form complexes with anions and polar molecules (Kretschmer et al., 2014).
Synthetic Methodologies
In synthetic chemistry, the development of novel reactions and methodologies is crucial. Ye et al. (2011) disclosed a three-component reaction generating 1-(isoquinolin-1-yl)ureas, showcasing an efficient synthetic route under mild conditions (Ye et al., 2011). This type of research is vital for expanding the toolbox of synthetic chemists and enabling the creation of complex molecules with potential applications in various fields.
Future Directions
The study of urea derivatives is a vibrant field in medicinal chemistry due to their wide range of biological activities. This particular compound, with its unique combination of functional groups, could be of interest for further study in various biological assays to determine its activity and potential therapeutic uses .
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c1-2-11-27(25,26)23-10-9-14-7-8-16(12-15(14)13-23)21-19(24)22-18-6-4-3-5-17(18)20/h3-8,12H,2,9-11,13H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPFXNVLNDDLCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


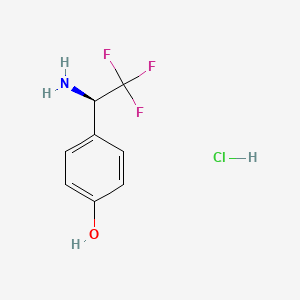

![{5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone](/img/structure/B3010236.png)
![2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B3010237.png)
![[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3010238.png)
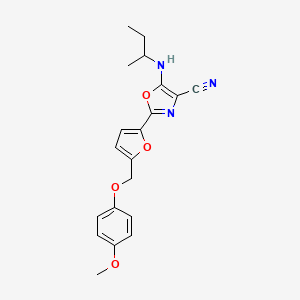

![3-(Triazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B3010243.png)

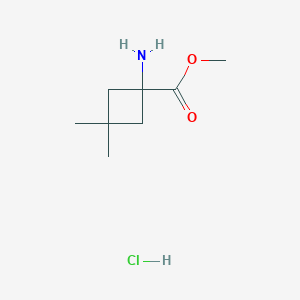
![[2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B3010252.png)

